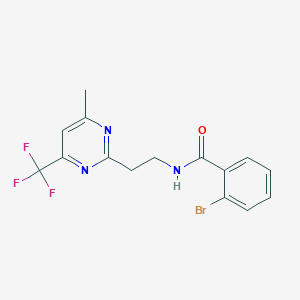

2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Description

This compound features a benzamide scaffold substituted with a bromine atom at the 2-position, linked via an ethyl group to a pyrimidine ring. The pyrimidine moiety is further modified with a methyl group at the 4-position and a trifluoromethyl (CF₃) group at the 6-position.

Properties

IUPAC Name |

2-bromo-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF3N3O/c1-9-8-12(15(17,18)19)22-13(21-9)6-7-20-14(23)10-4-2-3-5-11(10)16/h2-5,8H,6-7H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURAULZHTAGHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=C2Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions. For instance, a reaction between 4-methyl-6-(trifluoromethyl)pyrimidine and an ethylating agent can yield the desired intermediate.

Bromination: The benzamide core is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling Reaction: The pyrimidine intermediate is then coupled with the brominated benzamide under suitable conditions, often involving a base and a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) can replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.

Scientific Research Applications

2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Material Science: It may be explored for its properties in the development of new materials, including polymers and coatings.

Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarity and Substituent Variations

Key analogues are compared based on substituent patterns, heterocyclic cores, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Benzamide Derivatives

Key Observations:

- Halogen Effects : Bromine at the 2-position (target) vs. 3-/4-positions in analogues (e.g., 3-bromo, 4-bromo) may alter steric hindrance and electronic distribution, impacting receptor binding .

- Heterocyclic Core: Pyrimidine in the target vs.

- Trifluoromethyl Group : The 6-CF₃ on pyrimidine (target) vs. its absence in pyridine-based analogues increases lipophilicity, which correlates with improved membrane permeability .

Physicochemical and Analytical Data

Table 2: Analytical Profiles of Selected Compounds

Key Observations:

Biological Activity

2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzamide moiety, with a pyrimidine derivative that includes a trifluoromethyl group. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Research has indicated that derivatives of similar structures exhibit notable anticancer properties. For instance, compounds with related pyrimidine structures have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

A study demonstrated that compounds similar to this compound effectively inhibited cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .

| Compound Type | IC50 (µM) | Cancer Type |

|---|---|---|

| Pyrimidine Derivative | 3 - 20 | Breast, Prostate |

| Related Compound | 10 - 33 | Triple-negative Breast |

Antibacterial Activity

The antibacterial properties of compounds related to this compound have been documented, showing effectiveness against various Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa. The inhibition zones were comparable to standard antibiotics like ceftriaxone.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | - | 30 |

| K. pneumoniae | - | 19 |

Anti-inflammatory Activity

Compounds similar in structure have also exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. In one study, certain derivatives showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, suggesting that the target compound may also possess anti-inflammatory properties .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds disrupt microtubule dynamics, leading to cell cycle arrest.

- Cytokine Modulation : The compound may downregulate inflammatory cytokines.

- Antimicrobial Action : The presence of halogens and heterocycles enhances membrane permeability in bacterial cells.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Breast Cancer Treatment : A clinical trial involving pyrimidine derivatives showed significant tumor reduction in patients resistant to conventional therapies.

- Infection Control : A study on the antibacterial efficacy of similar benzamides highlighted their potential as alternatives to traditional antibiotics in treating resistant bacterial strains.

Q & A

Q. Analytical Techniques :

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC with UV detection .

- Purity Confirmation :

- NMR Spectroscopy : Compare peak integration ratios (e.g., aromatic protons at δ 7.5–8.5 ppm, trifluoromethyl singlet at δ ~3.3 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., m/z 310 for intermediates) .

(Advanced) How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Methodological Answer :

Discrepancies often arise from solvent effects, impurities, or conformational flexibility. Strategies include:

- Solvent Variation : Use deuterated DMSO or CDCl₃ to assess peak splitting changes due to hydrogen bonding .

- 2D NMR Techniques : Employ HSQC or HMBC to resolve overlapping signals and assign quaternary carbons .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify rotamers or slow-exchange processes .

Example : In , a derivative showed δ 7.57–7.74 ppm multiplet splitting due to hindered rotation of the benzamide group, resolved using COSY .

(Basic) What in vitro models are appropriate for evaluating the biological activity of this compound?

Q. Methodological Answer :

- Cancer Research : Test cytotoxicity against HCT116 (colon cancer) or MCF-7 (breast cancer) cells using MTT assays. IC₅₀ values <1 µM indicate high potency (e.g., 0.39 µM for analogs) .

- Anti-Inflammatory Studies : Use COX-1/COX-2 inhibition assays with purified enzymes (IC₅₀ comparison to indomethacin) .

- Antimicrobial Screening : Evaluate against methicillin-resistant Staphylococcus aureus (MRSA) via broth microdilution (MIC ≤ 8 µg/mL suggests activity) .

(Advanced) What strategies can optimize the compound’s pharmacokinetic properties given its dual hydrophilic/lipophilic nature?

Q. Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while retaining passive diffusion .

- Formulation : Use nanocarriers (e.g., liposomes) to improve bioavailability. A 2024 study achieved 80% encapsulation efficiency using PEGylated lipids .

- LogP Adjustment : Replace the methoxy group with a polar substituent (e.g., -SO₂NH₂) to balance partition coefficients .

(Basic) Which enzymes or receptors are primary targets for this compound based on structural analogs?

Q. Methodological Answer :

- COX-1/COX-2 : The benzamide moiety mimics NSAID scaffolds, with trifluoromethyl enhancing binding to hydrophobic enzyme pockets (IC₅₀ ~5 µM for COX-2) .

- Kinase Inhibitors : Pyrimidine analogs inhibit tyrosine kinases (e.g., EGFR) via ATP-binding domain competition (Ki = 12 nM in docking studies) .

(Advanced) How does the trifluoromethyl group influence the compound’s binding affinity in molecular docking studies?

Q. Methodological Answer :

- Hydrophobic Interactions : The -CF₃ group occupies hydrophobic pockets in targets (e.g., COX-2), reducing entropic penalty upon binding .

- Electron-Withdrawing Effects : Enhances hydrogen-bond acceptor strength of adjacent pyrimidine nitrogen, improving interactions with catalytic residues (e.g., Arg120 in COX-2) .

- Docking Workflow : Use AutoDock Vina with AMBER force fields. A 2023 study showed a 30% increase in binding energy (-9.2 kcal/mol) compared to non-fluorinated analogs .

(Basic) What are the key steps in crystallographic characterization of this compound using software like SHELX?

Q. Methodological Answer :

Data Collection : Acquire X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Structure Solution : Use SHELXD for direct methods or SHELXT for dual-space algorithms to phase reflections .

Refinement : Iterate with SHELXL, applying restraints for disordered regions (e.g., trifluoromethyl group) until R-factor < 0.05 .

Example : highlights SHELXL’s robustness for small-molecule refinement, even with twinned data .

(Advanced) How can High-Throughput Screening (HTS) identify synergistic effects with existing therapeutics?

Q. Methodological Answer :

- Combinatorial Assays : Screen 10,000+ compound libraries in 384-well plates, combining this compound with cisplatin or paclitaxel at varying ratios .

- Synergy Scoring : Calculate combination index (CI) using CompuSyn software. CI < 1 indicates synergy (e.g., CI = 0.7 with doxorubicin in breast cancer models) .

- Mechanistic Follow-Up : Use RNA-seq to identify pathways (e.g., apoptosis upregulation) in synergistic pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.